6-(4-Fluorophenyl)nicotinic acid

CAS No.: 223127-24-0

Cat. No.: VC2274850

Molecular Formula: C12H8FNO2

Molecular Weight: 217.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 223127-24-0 |

|---|---|

| Molecular Formula | C12H8FNO2 |

| Molecular Weight | 217.2 g/mol |

| IUPAC Name | 6-(4-fluorophenyl)pyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C12H8FNO2/c13-10-4-1-8(2-5-10)11-6-3-9(7-14-11)12(15)16/h1-7H,(H,15,16) |

| Standard InChI Key | LJIXMNTVEKBCRG-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=NC=C(C=C2)C(=O)O)F |

| Canonical SMILES | C1=CC(=CC=C1C2=NC=C(C=C2)C(=O)O)F |

Introduction

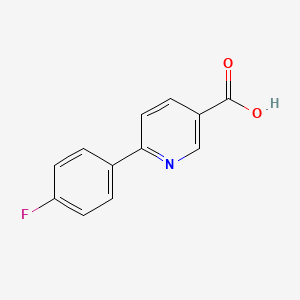

Chemical Identity and Structure

Basic Properties

6-(4-Fluorophenyl)nicotinic acid is an organic compound characterized by its pyridine ring structure with a carboxylic acid group and a fluorinated phenyl substituent. The basic properties of this compound are summarized in Table 1.

Table 1: Basic Properties of 6-(4-Fluorophenyl)nicotinic acid

| Property | Value |

|---|---|

| Molecular Formula | C12H8FNO2 |

| Molecular Weight | 217.20 g/mol |

| CAS Number | 223127-24-0 |

| PubChem CID | 22730186 |

| Appearance | White solid |

| Creation Date in PubChem | 2007-12-05 |

| Modification Date in PubChem | 2025-02-22 |

The compound consists of a pyridine ring with a carboxylic acid group at the 3-position and a 4-fluorophenyl group at the 6-position . This structural arrangement contributes to its potential biological activities and chemical reactivity.

Structural Characteristics

The chemical structure of 6-(4-Fluorophenyl)nicotinic acid features a biaryl system with a pyridine ring connected to a fluorinated phenyl ring. The carboxylic acid functional group is located at the 3-position of the pyridine ring, while the 4-fluorophenyl group is attached at the 6-position .

The compound can be represented by various structural notations:

The fluorine atom at the para position of the phenyl ring influences both the electronic properties and the lipophilicity of the molecule, which has implications for its biological activity.

Physical Properties

Based on the available data, the physical properties of 6-(4-Fluorophenyl)nicotinic acid are summarized in Table 2.

Table 2: Physical Properties of 6-(4-Fluorophenyl)nicotinic acid

| Property | Value | Note |

|---|---|---|

| Boiling Point | 384.5±32.0 °C | Predicted value |

| Density | 1.318±0.06 g/cm³ | Predicted value |

| pKa | 2.14±0.10 | Predicted value |

| Melting Point | Not specified in sources | - |

| Solubility | Not specified in sources | - |

These physical properties suggest that 6-(4-Fluorophenyl)nicotinic acid is a stable compound with a high boiling point, which is characteristic of many aromatic carboxylic acids .

Identification and Nomenclature

Synonyms and Identifiers

| Synonym/Identifier | Type |

|---|---|

| 6-(4-Fluorophenyl)nicotinic acid | Primary name |

| 6-(4-FLUOROPHENYL)PYRIDINE-3-CARBOXYLIC ACID | Systematic name |

| 6-(4-fluorophenyl)-3-Pyridinecarboxylic acid | Alternative name |

| 223127-24-0 | CAS Registry Number |

| MFCD06410388 | MDL Number |

| LJIXMNTVEKBCRG-UHFFFAOYSA-N | InChIKey |

| DTXSID20627879 | DSSTox Substance ID |

| Q82534018 | Wikidata ID |

This compound is cataloged in multiple chemical databases, indicating its relevance in chemical research and potential applications .

Molecular Formula and Mass

The molecular formula of 6-(4-Fluorophenyl)nicotinic acid is C12H8FNO2, which corresponds to a molecular mass of 217.20 g/mol . The formula indicates:

-

12 carbon atoms forming the aromatic rings

-

8 hydrogen atoms

-

1 fluorine atom

-

1 nitrogen atom in the pyridine ring

-

2 oxygen atoms in the carboxylic acid group

This compound has a relatively low molecular weight, which can be advantageous for certain pharmaceutical applications where membrane permeability is important.

Research Applications and Biological Activity

Antimicrobial Studies

6-(4-Fluorophenyl)nicotinic acid and related derivatives have been investigated for their potential antimycobacterial activity. In particular, research has focused on nicotinic acid hydrazide derivatives as potential antitubercular agents.

According to the reported studies, a derivative designated as compound 4c in research literature, which contains a 4-fluorophenyl group attached to a nicotinic acid scaffold, was evaluated for activity against Mycobacterium tuberculosis . The results indicated that this fluorinated compound showed no appreciable activity against the tested mycobacterial strain, as shown in Table 4.

Table 4: Antitubercular Activity of Selected Nicotinic Acid Derivatives

| Compound | Ar | Mean of Inhibition % | MIC (μg/mL) | LogP |

|---|---|---|---|---|

| 4a | C6H5 | 42.52 ± 0.63 | 25 | 1.36 |

| 4b | 4-CH3C6H4 | 36.33 ± 0.58 | 25 | 1.81 |

| 4c | 4-FC6H4 | NA | NA | 1.53 |

| 4d | 4-ClC6H4 | 12.45 ± 0.58 | 100 | 2.04 |

| 4e | 4-BrC6H4 | 20.63 ± 0.63 | 50 | 2.17 |

| 4f | 4-CH3OC6H4 | 42.63 ± 0.16 | 25 | 1.42 |

This table demonstrates that the 4-fluorophenyl derivative (4c) showed no activity (NA) against M. tuberculosis, while other substitutions at the 4-position of the phenyl ring exhibited varying degrees of antimycobacterial activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume